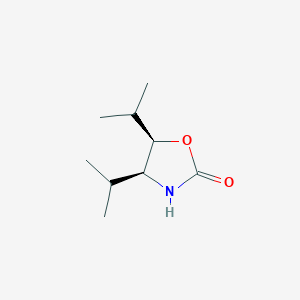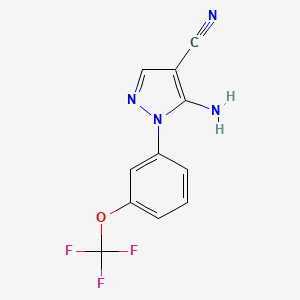
5-Amino-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a trifluoromethoxyphenyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(trifluoromethoxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with malononitrile under basic conditions to yield the desired pyrazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole compound.
Reduction: Primary amines derived from the reduction of the carbonitrile group.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential as an anticancer or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-Amino-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting key enzymes or receptors involved in disease pathways. The trifluoromethoxy group enhances its binding affinity and specificity towards these targets, while the pyrazole ring provides structural stability .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile: Similar structure but with dichloro and trifluoromethyl substitutions.
5-Amino-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
Uniqueness
The presence of the trifluoromethoxy group in 5-Amino-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carbonitrile imparts unique electronic properties, enhancing its reactivity and binding affinity in biological systems. This makes it a valuable compound for developing new pharmaceuticals and advanced materials .
Properties
CAS No. |
650628-48-1 |
|---|---|
Molecular Formula |
C11H7F3N4O |
Molecular Weight |
268.19 g/mol |
IUPAC Name |
5-amino-1-[3-(trifluoromethoxy)phenyl]pyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H7F3N4O/c12-11(13,14)19-9-3-1-2-8(4-9)18-10(16)7(5-15)6-17-18/h1-4,6H,16H2 |
InChI Key |
QGWMSMHYISXKLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)N2C(=C(C=N2)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12877951.png)
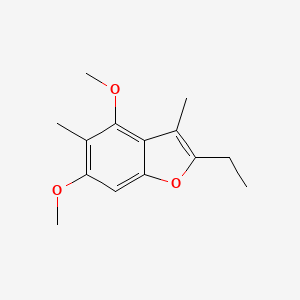
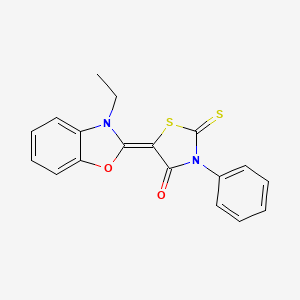

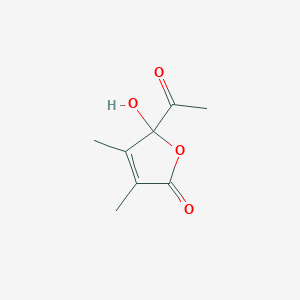
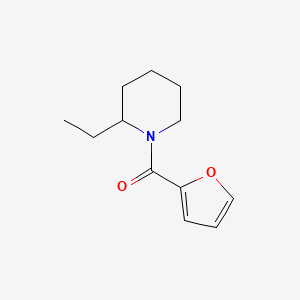
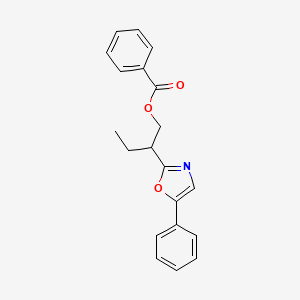
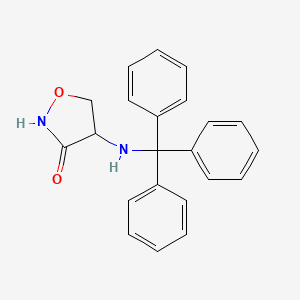
![3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12878014.png)
![4-(Dibenzo[b,d]furan-3-yl)butanoic acid](/img/structure/B12878017.png)



